molecular formula C23H24N6O2 B12249288 6-Methyl-3-{2-oxo-2-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-3,4-dihydropyrimidin-4-one

6-Methyl-3-{2-oxo-2-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B12249288
M. Wt: 416.5 g/mol
InChI Key: LSEQDHJBTDAWTI-UHFFFAOYSA-N
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Description

6-Methyl-3-{2-oxo-2-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-3,4-dihydropyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-{2-oxo-2-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-3,4-dihydropyrimidin-4-one can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea . This reaction is followed by additional steps to introduce the pyridazinyl and pyrrolo groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Biginelli reaction and subsequent steps to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-{2-oxo-2-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

6-Methyl-3-{2-oxo-2-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-Methyl-3-{2-oxo-2-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-3,4-dihydropyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3-{2-oxo-2-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-3,4-dihydropyrimidin-4-one is unique due to its combination of functional groups and the presence of both pyridazinyl and pyrrolo moieties. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H24N6O2

Molecular Weight

416.5 g/mol

IUPAC Name

6-methyl-3-[2-oxo-2-[2-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethyl]pyrimidin-4-one

InChI

InChI=1S/C23H24N6O2/c1-16-9-22(30)29(15-24-16)14-23(31)28-12-18-10-27(11-19(18)13-28)21-8-7-20(25-26-21)17-5-3-2-4-6-17/h2-9,15,18-19H,10-14H2,1H3

InChI Key

LSEQDHJBTDAWTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)N2CC3CN(CC3C2)C4=NN=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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